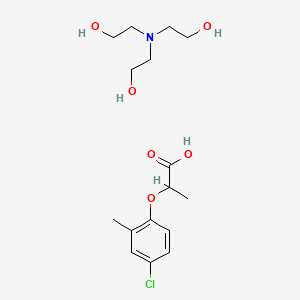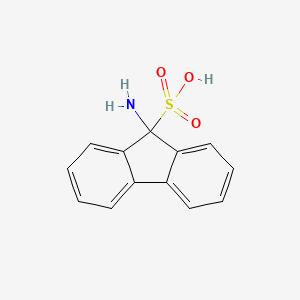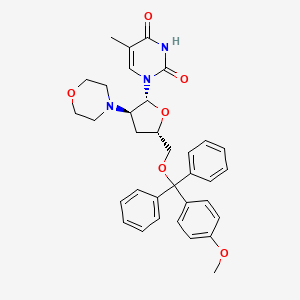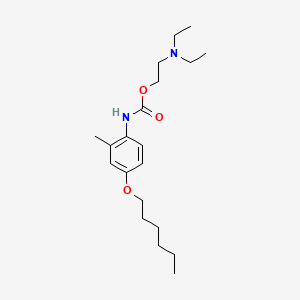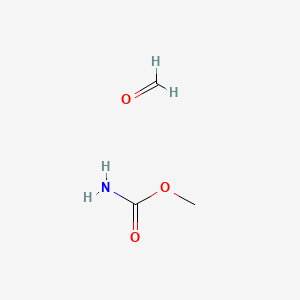
Formaldehyde;methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl carbamate, methylolated, is an organic compound and the simplest ester of carbamic acid. It is a colorless solid that is primarily used in the textile and polymer industries as a reactive intermediate. This compound is also known for its applications in the manufacture of pharmaceuticals, insecticides, and urethane .
Preparation Methods
Methyl carbamate, methylolated, can be synthesized through several methods:
Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to form methyl carbamate and ammonia[ \text{CO(NH}_2\text{)}_2 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OC(O)NH}_2 + \text{NH}_3 ]
Reaction with Methyl Chloroformate or Dimethyl Carbonate: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate.
Chemical Reactions Analysis
Methyl carbamate, methylolated, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Transcarbamoylation: This reaction involves the transfer of a carbamoyl group from one molecule to another, often catalyzed by tin or other metals.
Scientific Research Applications
Methyl carbamate, methylolated, has a wide range of applications in scientific research:
Chemistry: It is used as a reactive intermediate in the synthesis of various compounds.
Biology: It has applications in the study of enzyme inhibition and other biological processes.
Medicine: It is used in the manufacture of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.
Mechanism of Action
The mechanism of action of methyl carbamate, methylolated, involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, particularly those involved in the breakdown of neurotransmitters.
Anticholinesterase Activity: It exhibits anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system.
Comparison with Similar Compounds
Methyl carbamate, methylolated, can be compared with other similar compounds such as ethyl carbamate and other carbamates:
Ethyl Carbamate: Unlike methyl carbamate, ethyl carbamate is known to be mutagenic in certain tests and is considered a carcinogen in some animal studies.
Other Carbamates: Similar compounds include various N-methyl carbamates, which are widely used as insecticides due to their anticholinesterase activity.
By understanding the unique properties and applications of methyl carbamate, methylolated, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
68937-13-3 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
formaldehyde;methyl carbamate |
InChI |
InChI=1S/C2H5NO2.CH2O/c1-5-2(3)4;1-2/h1H3,(H2,3,4);1H2 |
InChI Key |
WTRCBRZCBHGMSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



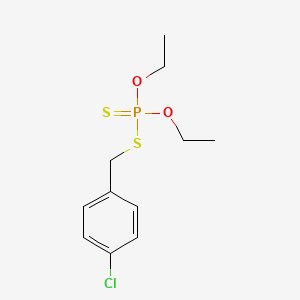
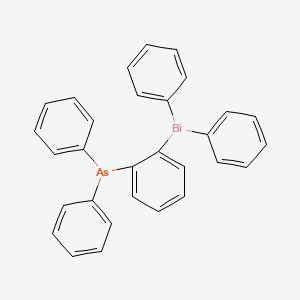
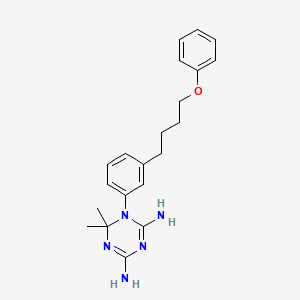
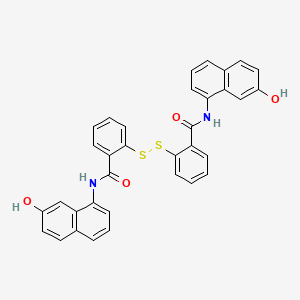
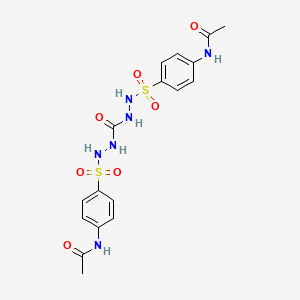
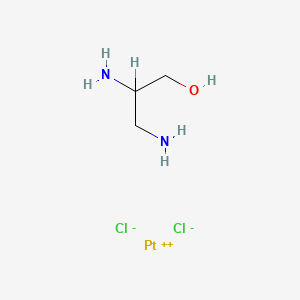

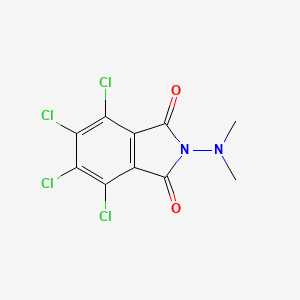
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
